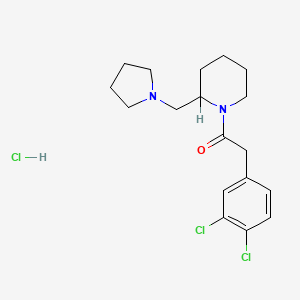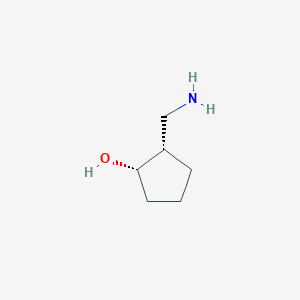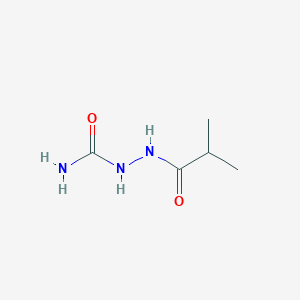
(2-Methylpropanoylamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpropanoylamino)urea is a chemical compound with significant potential in various scientific research applications. This compound is known for its unique properties, which make it valuable in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpropanoylamino)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is both catalyst-free and scalable, making it suitable for large-scale production . The reaction conditions are mild and efficient, promoting high chemical purity and good to excellent yields.
Industrial Production Methods: In industrial settings, the production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. These methods, while effective, are not environmentally friendly due to the use of phosgene, a toxic and hazardous substance .
Chemical Reactions Analysis
Types of Reactions: (2-Methylpropanoylamino)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines .
Scientific Research Applications
(2-Methylpropanoylamino)urea is utilized in various scientific research applications due to its versatile properties :
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is employed in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which (2-Methylpropanoylamino)urea exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biological processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Urea: A simple organic compound with two amino groups joined by a carbonyl group.
Hydroxyurea: An antimetabolite used in the treatment of sickle cell anemia and certain cancers
Thiourea: A compound similar to urea but with a sulfur atom replacing the oxygen atom.
Uniqueness: (2-Methylpropanoylamino)urea is unique due to its specific structural features and reactivity. Unlike urea, which is widely used as a fertilizer, this compound has specialized applications in scientific research and industrial processes. Its ability to undergo various chemical reactions and its potential in drug development distinguish it from other similar compounds .
Properties
IUPAC Name |
(2-methylpropanoylamino)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-3(2)4(9)7-8-5(6)10/h3H,1-2H3,(H,7,9)(H3,6,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGAWBDTKUOSQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
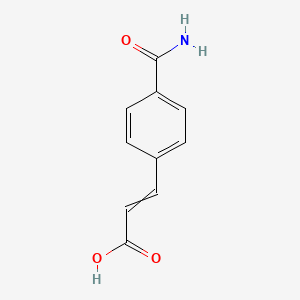


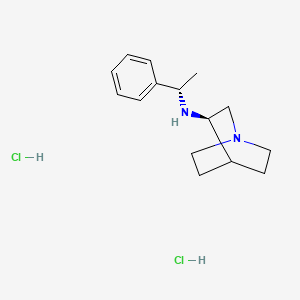

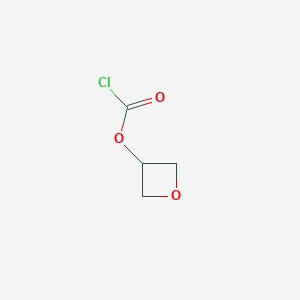

![1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester](/img/structure/B1145598.png)
